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Abstract

This application note provides a detailed protocol for the determination of residual solvents in
lopamidol, a non-ionic, water-soluble X-ray contrast agent. The methodology is based on static
headspace gas chromatography with flame ionization detection (HS-GC-FID), a technique
widely adopted in the pharmaceutical industry for its robustness and sensitivity. This document
outlines the potential residual solvents based on known synthetic and purification processes for
lopamidol, and presents a generic yet comprehensive GC method suitable for their separation
and quantification. All experimental parameters, sample preparation, and data analysis steps
are described in detail. Quantitative data for common residual solvents are summarized in
tabular format for easy reference, and a graphical workflow is provided to illustrate the
analytical process.

Introduction

lopamidol is a widely used iodinated contrast medium in medical imaging. Its manufacturing
process, like that of many active pharmaceutical ingredients (APIs), involves the use of various
organic solvents.[1][2][3][4] Residual solvents are organic volatile chemicals that are used or
produced in the manufacturing of drug substances or excipients, or in the preparation of drug
products, and are not completely removed by practical manufacturing techniques.[5][6] The
presence of these residual solvents in the final product is strictly regulated by pharmacopeias
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and international guidelines, such as the International Council for Harmonisation (ICH) Q3C
guideline, due to their potential risk to patient health and their impact on the physicochemical
properties of the API.[1][5][7]

The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity:

e Class 1: Solvents to be avoided, known to be human carcinogens or environmentally
hazardous.

e Class 2: Solvents to be limited, non-genotoxic animal carcinogens or suspected of other
significant but reversible toxicities.

e Class 3: Solvents with low toxic potential.

Headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID) is the
standard technique for residual solvent analysis in the pharmaceutical industry, as
recommended by the United States Pharmacopeia (USP) general chapter <467>.[6][8][9][10]
[11][12] This application note details a reliable HS-GC-FID method for the analysis of potential
residual solvents in lopamidol.

Potential Residual Solvents in lopamidol

Based on a review of publicly available synthesis and purification procedures for lopamidol, a
list of potential residual solvents has been compiled.[1][2][3][4][5][9][13] The specific solvents
and their limits should be determined based on the actual manufacturing process used.

Table 1: Potential Residual Solvents in lopamidol Manufacturing
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Solvent Class

Solvent Name

Potential Use in
lopamidol Process

ICH Limit (ppm)

N,N-
Class 2 Dimethylformamide Synthesis/Reaction
(DMF)
N,N-
Dimethylacetamide Synthesis/Reaction 1090
(DMAC)
N-Methylpyrrolidone ) )
Synthesis/Reaction 530
(NMP)
Methanol Synthesis/Purification 3000
o Purification/Crystalliza
Acetonitrile ) 410
tion
Toluene Synthesis 890
Chloroform Synthesis 60
Methylene Chloride Synthesis 600
4-Methyl-2-pentanone o
Purification 4500
(MIBK)
Pyridine Synthesis 200
Purification/Crystalliza
Class 3 Ethanol ) 000
tion
2-Butanol (sec- o
Crystallization 5000
Butanol)
n-Butanol Crystallization 5000
Acetic Acid Synthesis 5000
Acetone Synthesis 5000
Heptane Synthesis 5000
Isopropyl acetate Synthesis 5000
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Experimental Protocol

This protocol describes a generic headspace GC-FID method that can be adapted and
validated for the specific needs of lopamidol analysis.

Instrumentation and Materials

e Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless inlet and a
flame ionization detector (FID).[11]

e Headspace Sampler: Agilent 7697A Headspace Sampler (or equivalent).[11]

e GC Column: Agilent J&W DB-624 (or equivalent USP G43 phase), 30 m x 0.32 mm ID, 1.8
pm film thickness.[11][12][14] This is a 6% cyanopropylphenyl-94% dimethylpolysiloxane
phase column, well-suited for the separation of a wide range of residual solvents.

o Data System: Agilent OpenLab CDS (or equivalent).
e Vials and Caps: 20 mL headspace vials with PTFE/silicone septa.
e Solvents and Reagents:

o Dimethyl sulfoxide (DMSO), headspace grade (or other suitable high-boiling solvent like
DMF or DMI).[8][11]

o Reference standards of all potential residual solvents.

o lopamidol API for testing.

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be necessary.

Table 2: Gas Chromatograph and Headspace Sampler Parameters
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Parameter Value

GC System

Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C

Split Ratio 5:1

Column Flow

2.0 mL/min (Constant Flow)

Oven Program

Initial Temperature

40 °C

Initial Hold Time

5 minutes

Ramp 1 10 °C/min to 120 °C
Ramp 2 20 °C/min to 240 °C
Final Hold Time 5 minutes

Detector FID

Detector Temperature 260 °C

Hydrogen Flow 30 mL/min

Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min
Headspace Sampler

Vial Equilibration Temperature 80 °C

Vial Equilibration Time 30 minutes

Loop Temperature 90 °C

Transfer Line Temperature 100 °C

Injection Volume 1mL
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Standard and Sample Preparation

3.3.1. Standard Stock Solution

Prepare a stock solution containing all the potential residual solvents of interest in DMSO. The
concentration of each solvent should be chosen to be at or near the ICH limit.

3.3.2. Working Standard Solution

Dilute the stock solution with DMSO to prepare a working standard at a concentration that is
appropriate for the expected levels of residual solvents in the sample. For a limit test, this is
typically the ICH limit concentration.

3.3.3. Sample Preparation

Accurately weigh approximately 100 mg of the lopamidol sample into a 20 mL headspace
vial.

Add 5.0 mL of DMSO to the vial.

Immediately cap the vial and crimp securely.

Gently swirl the vial to dissolve the sample. Sonication may be used if necessary.

Analytical Workflow

The following diagram illustrates the experimental workflow for the analysis of residual solvents
in lopamidol.
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Caption: Experimental workflow for lopamidol residual solvent analysis.
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Data and Results

The following table provides typical quantitative data for a selection of residual solvents using a
generic HS-GC-FID method. Note: This data is for illustrative purposes only. The retention
times, LOD, and LOQ should be experimentally determined and validated for the specific
instrument and method used for lopamidol analysis.

Table 3: Typical Quantitative Data for Selected Residual Solvents

. . .. . Limit of

Retention Time Limit of Detection L
Solvent . Quantitation (LOQ)

(min) (LOD) (ppm)

(ppm)

Methanol ~45 ~10 ~ 30
Ethanol ~5.8 ~15 ~ 45
Acetonitrile ~6.2 ~5 ~15
Methylene Chloride ~6.5 ~2 ~6
Acetone ~6.9 ~10 ~ 30
2-Butanol ~82 ~ 20 ~ 60
n-Butanol ~9.5 ~ 25 ~75
Toluene ~12.1 ~5 ~15
N,N-
Dimethylformamide ~14.8 ~10 ~ 30
(DMF)
N,N-
Dimethylacetamide ~155 ~15 ~ 45
(DMAC)

Method Validation and Quality Control

The analytical method should be validated according to ICH Q2(R1) guidelines. Key validation
parameters include:
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Specificity: The ability to assess the analyte unequivocally in the presence of other
components. This is demonstrated by the separation of all potential solvents from each other
and from any peaks originating from the sample matrix or diluent.

Linearity: The ability to elicit test results that are directly proportional to the concentration of
the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have
been demonstrated to be determined with a suitable level of precision, accuracy, and
linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is
often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the method is
applied repeatedly to multiple samplings of a homogeneous sample. This includes
repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but
not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be
quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but
deliberate variations in method parameters.

The following diagram illustrates the relationship between key quality control parameters in the
GC analysis of residual solvents.
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Caption: Relationship between key quality control parameters.

Conclusion

The HS-GC-FID method described in this application note provides a robust and reliable
approach for the determination of residual solvents in lopamidol. By identifying potential
solvents from the manufacturing process and utilizing a well-established analytical technique,
researchers, scientists, and drug development professionals can effectively monitor and control
the levels of these impurities, ensuring the quality, safety, and efficacy of the final drug product.
It is imperative that this method is properly validated in the user's laboratory to ensure its
suitability for its intended purpose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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